molecular formula C11H12N8O2 B2942966 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034319-97-4

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2942966
CAS No.: 2034319-97-4
M. Wt: 288.271
InChI Key: ROCRUAMGSSUALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a fused triazolopyrazine core with a methoxy substituent at the 8-position and a methyl-substituted triazole carboxamide moiety. This structure is designed to optimize interactions with biological targets, likely adenosine receptors or enzymes involved in inflammatory pathways, given the prevalence of triazolopyrazine derivatives in such contexts .

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8O2/c1-18-6-7(14-17-18)10(20)13-5-8-15-16-9-11(21-2)12-3-4-19(8)9/h3-4,6H,5H2,1-2H3,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCRUAMGSSUALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer and antibacterial properties. This article will explore the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₂N₈O₂
  • Molecular Weight : 288.27 g/mol
  • CAS Number : 2034319-97-4

The compound features a triazole ring fused with a pyrazine moiety, which is further substituted with methoxy and carboxamide functional groups. These structural characteristics are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that triazolo[4,3-a]pyrazine derivatives exhibit notable anti-tumor activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound 22i demonstrated excellent inhibition of c-Met kinase, a target implicated in cancer progression, with an IC₅₀ value of 48 nM . This suggests that this compound may possess similar properties worth investigating further.

Antibacterial Activity

The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has also been explored. For example:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli16

These findings indicate that the compound exhibits significant antibacterial activity comparable to first-line agents like ampicillin . The mechanism of action is believed to involve interference with essential biochemical pathways in bacteria.

Other Biological Activities

Triazolo[4,3-a]pyrazine derivatives have been associated with a range of biological activities beyond anticancer and antibacterial effects. These include:

  • Antidiabetic : Some derivatives have shown potential in managing blood glucose levels.
  • Antifungal : The compounds exhibit activity against various fungal strains.
  • Anticonvulsant : Certain derivatives have been noted for their potential in seizure management.

Case Study 1: Anticancer Efficacy

A study published in the New Journal of Chemistry evaluated a series of triazolo[4,3-a]pyrazine derivatives for their anticancer properties. The most promising compound exhibited potent activity against A549 lung cancer cells and demonstrated mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 2: Antibacterial Mechanism

Research focusing on the antibacterial properties of triazolo[4,3-a]pyrazines revealed that these compounds could disrupt bacterial cell membranes and inhibit critical enzymes like DNA gyrase and topoisomerase IV. Such mechanisms are vital for bacterial survival and replication .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-methoxy, 1-methyl-1H-1,2,3-triazole-4-carboxamide ~363.3* Methoxy, triazole carboxamide
N-[(8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide () [1,2,4]Triazolo[4,3-a]pyrazine 8-hydroxy, 2-phenyl-2H-1,2,3-triazole-4-carboxamide 336.3 Hydroxy, phenyl-triazole
8-Amino-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one derivatives () [1,2,4]Triazolo[4,3-a]pyrazine 8-amino, 2-phenyl, 3-one 325–400 (varies) Amino, ketone
3-(4-Methoxyphenyl)-3-methyl-hexahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-thione () [1,2,4]Triazolo[1,2-a]pyridazine 4-methoxyphenyl, methyl, thione ~318.4 Methoxy, thione

*Calculated based on structural formula.

Key Observations :

  • Methoxy vs.
  • Triazole Substituents : The 1-methyl-1H-1,2,3-triazole-4-carboxamide in the target compound contrasts with the 2-phenyl group in , suggesting divergent steric and electronic interactions with targets.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Data

Compound Solubility (LogP) Melting Point (°C) Metabolic Stability (t½, in vitro)
Target Compound ~2.1* (predicted) Not reported Moderate (predicted)
1.8 (experimental) Not reported Low (hydroxy group prone to glucuronidation)
(Compound 73) 3.5 (calculated) 263–264 High (di-tert-butyl groups hinder metabolism)
2.9 (experimental) 152–154 Moderate (thione group susceptible to oxidation)

*Predicted using computational tools (e.g., SwissADME).

Key Observations :

  • The target’s methoxy group balances lipophilicity (LogP ~2.1) better than the bulky tert-butyl groups in , which may reduce bioavailability despite higher stability .
  • The hydroxy analog () likely undergoes rapid Phase II metabolism, whereas the target’s methoxy group resists such pathways .

Key Observations :

  • The target’s triazolopyrazine scaffold aligns with adenosine receptor ligands (), but its 1-methyl-triazole may reduce affinity compared to phenyl-substituted analogs .
  • The methoxy group’s electron-donating effect could enhance binding to hydrophobic pockets in receptors, as seen in similar triazolopyrazines .

Key Observations :

  • The target’s synthesis likely employs amide coupling (similar to ), offering moderate yields compared to cross-coupling methods () .
  • Hydroxy-substituted analogs () require protective groups, reducing efficiency .

Research Findings and Implications

Structural Optimization : The target compound’s methoxy and methyl-triazole groups strike a balance between metabolic stability and target affinity, addressing limitations of hydroxy () and bulky tert-butyl () analogs .

Receptor Specificity: While phenyl-substituted triazoles () show higher adenosine receptor affinity, the target’s methyl group may reduce off-target effects .

Synthetic Scalability : The predicted 60–70% yield for the target aligns with industrial feasibility, outperforming low-yield hydroxy analogs () but lagging behind cross-coupling-based syntheses () .

Q & A

What synthetic strategies are effective for constructing the triazolopyrazine core in this compound, and how can reaction conditions be optimized?

The triazolopyrazine scaffold is typically synthesized via cyclization of hydrazine derivatives with activated carbonyl intermediates. A robust method involves reacting acid precursors (e.g., substituted pyrazinones) with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour to form an activated intermediate, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours . Post-reaction purification via recrystallization from DMF/i-propanol mixtures yields high-purity products. Optimization may involve adjusting stoichiometric ratios (e.g., 1.5:1 acid-to-CDI) or substituting DMF with THF for improved solubility of hydrophobic intermediates .

How can researchers address discrepancies in NMR and IR data during structural elucidation of triazolopyrazine derivatives?

Contradictions in spectroscopic data often arise from tautomerism or solvent effects. For example, methoxy groups in the 8-position may cause splitting in 1H^1H-NMR signals due to restricted rotation, which can be resolved using DMSO-d6 as a solvent to stabilize conformers . IR absorption bands near 1716 cm1^{-1} (C=O stretch) and 3296 cm1^{-1} (N-H) should be cross-validated with elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) to confirm purity . High-performance liquid chromatography (HPLC) with UV detection at 254 nm further ensures homogeneity .

What advanced methodologies are recommended for evaluating the biological activity of triazolopyrazine-carboxamide hybrids?

In vitro antifungal assays targeting enzymes like 14-α-demethylase (CYP51) are critical. Molecular docking using PDB structures (e.g., 3LD6) can predict binding interactions, with scoring functions (e.g., AutoDock Vina) prioritizing compounds showing hydrogen bonding with methoxy groups or π-π stacking with aromatic residues . Follow-up MIC (minimum inhibitory concentration) testing against Candida spp. validates computational predictions. For enzyme inhibition, use fluorometric assays with lanosterol analogs to measure IC50_{50} values .

How do electronic effects of substituents (e.g., methoxy groups) influence the physicochemical properties of this compound?

The 8-methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) due to increased polarity, while the 1-methyltriazole moiety improves metabolic stability by reducing oxidative degradation. Melting points correlate with crystallinity; derivatives with bulky substituents (e.g., 3,5-di-tert-butyl groups) exhibit higher melting points (263–264°C) compared to non-substituted analogs . Substituent effects on lipophilicity (logP) can be modeled via HPLC retention times using C18 columns and acetonitrile/water gradients .

What computational approaches are suitable for predicting off-target interactions of this compound?

Pharmacophore modeling (e.g., Schrödinger Phase) identifies potential off-target binding to kinases or GPCRs. Molecular dynamics (MD) simulations (100 ns trajectories in explicit solvent) assess stability of the compound-enzyme complex, with RMSD values <2 Å indicating robust binding . ADMET predictors (e.g., SwissADME) evaluate blood-brain barrier permeability and CYP450 inhibition risks, prioritizing derivatives with low topological polar surface area (<90 Ų) and fewer hydrogen bond donors (<3) .

How can researchers resolve low yields in the final coupling step of the carboxamide moiety?

Low yields often stem from incomplete activation of the carboxylic acid. Using HOBt/EDCI coupling reagents in DMF at 60°C for 18 hours improves efficiency by reducing racemization . For sterically hindered amines, microwave-assisted synthesis (100 W, 120°C, 30 min) enhances reaction rates. Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18, 0.1% TFA modifier) isolates the carboxamide product with >95% purity .

What analytical techniques are critical for assessing stability under physiological conditions?

Forced degradation studies in simulated gastric fluid (pH 2, 37°C, 24 hours) and liver microsomal assays identify hydrolytic or oxidative degradation pathways. LC-MS/MS quantifies major metabolites, while 1H^1H-NMR tracks structural integrity. Accelerated stability testing (40°C/75% RH, 6 months) monitors polymorphic transitions via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.